molecular formula C8H6F3NO2 B13609059 [4-(Trifluoromethyl)phenyl]nitromethane

[4-(Trifluoromethyl)phenyl]nitromethane

Cat. No.: B13609059
M. Wt: 205.13 g/mol
InChI Key: IPRQFBGSQVESQI-UHFFFAOYSA-N
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Description

1-(Nitromethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a nitromethyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(nitromethyl)-4-(trifluoromethyl)benzene typically involves the nitration of 4-(trifluoromethyl)toluene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitromethyl group onto the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(nitromethyl)-4-(trifluoromethyl)benzene may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Nitromethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitrobenzaldehyde derivatives.

    Reduction: The nitromethyl group can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzene derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-(Nitromethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents with specific biological activities.

    Industry: It is utilized in the production of agrochemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(nitromethyl)-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo reduction to form reactive intermediates that interact with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Nitromethyl)-2-(trifluoromethyl)benzene
  • 1-(Nitromethyl)-3-(trifluoromethyl)benzene
  • 1-(Nitromethyl)-4-(difluoromethyl)benzene

Uniqueness

1-(Nitromethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the nitromethyl and trifluoromethyl groups on the benzene ring

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

1-(nitromethyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)7-3-1-6(2-4-7)5-12(13)14/h1-4H,5H2

InChI Key

IPRQFBGSQVESQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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